molecular formula C17H18N2O3S B10961301 N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 120823-45-2

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B10961301
CAS No.: 120823-45-2
M. Wt: 330.4 g/mol
InChI Key: PVJUCSYAAQQHHT-UHFFFAOYSA-N
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Description

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic organic compound that combines an indole moiety with a methoxybenzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide typically involves the reaction of tryptamine with 4-methoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: Tryptamine and 4-methoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is performed in an organic solvent like dichloromethane or chloroform at room temperature.

    Procedure: Tryptamine is dissolved in the solvent, and 4-methoxybenzenesulfonyl chloride is added dropwise with stirring. The base is added to neutralize the acid by-product. The reaction mixture is then stirred for several hours until completion.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This can involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of N-(2-(1H-Indol-3-yl)ethyl)benzenesulfonamide.

    Substitution: Formation of N-(2-(1H-Indol-3-yl)ethyl)-4-substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

The compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents on the benzene ring.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a naphthalene moiety instead of a methoxybenzene group.

Uniqueness

N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the indole and sulfonamide groups also provides a distinct pharmacophore that can interact with a wide range of biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

120823-45-2

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H18N2O3S/c1-22-14-6-8-15(9-7-14)23(20,21)19-11-10-13-12-18-17-5-3-2-4-16(13)17/h2-9,12,18-19H,10-11H2,1H3

InChI Key

PVJUCSYAAQQHHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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